1-Fenylo-1-etylo-aminopropan

Description

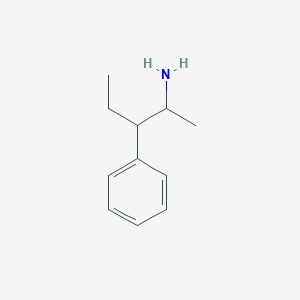

1-Phenyl-1-ethylaminopropane (systematic IUPAC name: 1-phenyl-1-(ethylamino)propane) is a tertiary amine featuring a propane backbone with a phenyl group, an ethyl group, and an amino group attached to the central carbon atom. Its molecular formula is C₁₁H₁₇N, and its structure can be represented as CH₂(C₆H₅)(CH₂CH₂NH₂)CH₃.

Properties

CAS No. |

104177-98-2 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

3-phenylpentan-2-amine |

InChI |

InChI=1S/C11H17N/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-9,11H,3,12H2,1-2H3 |

InChI Key |

WRGJOKNIPZFMKU-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(C)N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(C)N |

Synonyms |

Phenethylamine, -bta--ethyl--alpha--methyl- (6CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing β-methylphenethylamine involves the catalytic hydrogenation of 2-phenylpropionitrile using palladium on carbon (Pd/C) in pure anhydrous ethanol containing three equivalents of hydrochloric acid. The product is then extracted as the hydrochloride salt .

Industrial Production Methods

Industrial production methods for β-methylphenethylamine are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

β-Methylphenethylamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Phenylacetic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated phenethylamine derivatives.

Scientific Research Applications

β-Methylphenethylamine has been studied for various scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules in medicinal chemistry.

Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Explored for its stimulant properties and potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Industry: Utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of β-methylphenethylamine involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This leads to the regulation of monoamine neurotransmission, resulting in stimulant effects on the central nervous system .

Comparison with Similar Compounds

Limitations and Data Gaps

The provided evidence lacks direct pharmacological, spectroscopic, or thermodynamic data for 1-phenyl-1-ethylaminopropane. Future experimental work should prioritize:

- Spectroscopic characterization (NMR, IR).

- Reactivity profiling against electrophiles/nucleophiles.

- Comparative bioactivity studies with cyclopropane analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.